Cas no 868143-99-1 (methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate)

methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate
- methyl (2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-5-carboxylate
- AKOS002221159
- 868143-99-1
- methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate
- (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- F1673-6733
-
- インチ: 1S/C20H18O4/c1-12(2)14-6-4-13(5-7-14)10-18-19(21)16-11-15(20(22)23-3)8-9-17(16)24-18/h4-12H,1-3H3/b18-10-
- InChIKey: WSQDFTIWCFNVJC-ZDLGFXPLSA-N
- ほほえんだ: O1C2C=CC(C(=O)OC)=CC=2C(/C/1=C/C1C=CC(=CC=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 322.12050905g/mol
- どういたいしつりょう: 322.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1673-6733-5mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-10mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-2μmol |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-10μmol |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-4mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-5μmol |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-3mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-15mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-1mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1673-6733-2mg |
methyl (2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-5-carboxylate |
868143-99-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate 関連文献
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylateに関する追加情報
Methyl (2Z)-3-Oxo-2-{4-(Propan-2-Yl)Phenylmethylidene}-2,3-Dihydro-1-Benzofuran-5-Carboxylate: A Comprehensive Overview
Methyl (2Z)-3-Oxo-2-{4-(Propan-2-Yl)Phenylmethylidene}-2,3-Dihydro-1-Benzofuran-5-Carboxylate, also known by its CAS number 868143-99-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a benzofuran ring system with a methyl ester group at the 5-position and a substituted phenylmethylidene group at the 2-position. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. For instance, research has demonstrated that methyl (2Z)-3-Oxo-2-{4-(Propan-2-Yl)Phenylmethylidene}-2,3-Dihydro-1-Benzofuran-5-Carboxylate exhibits potent anti-inflammatory and antioxidant activities. These findings suggest that the compound could be a promising candidate for the development of novel therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.
The synthesis of this compound involves a multi-step process that typically includes the preparation of the benzofuran skeleton followed by functionalization at specific positions. One common approach is the use of Claisen condensation reactions to form the chalcone intermediate, which is then subjected to cyclization to yield the benzofuran derivative. The stereochemistry at the 2Z position plays a critical role in determining the compound's biological activity, as it influences molecular interactions with target proteins.
From an analytical standpoint, methyl (2Z)-3-Oxo-2-{4-(Propan-2-Yl)Phenylmethylidene}-2,3-Dihydro-1-Benzofuran-5-Carboxylate has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its molecular structure and purity, which are essential for ensuring reproducibility in biological assays.
In terms of applications, this compound has shown potential in several areas beyond pharmacology. For example, it has been explored as a candidate for agrochemicals due to its ability to inhibit plant pathogens. Additionally, its unique electronic properties make it a viable option for use in materials science, particularly in the development of organic semiconductors.
Looking ahead, ongoing research is focused on optimizing the synthesis of methyl (2Z)-3-Oxo-2-{4-(Propan-2-Yl)Phenylmethylidene}-2,3-Dihydro-1-Benzofuran-5-Carboxylate to enhance its bioavailability and reduce potential side effects. Furthermore, investigations into its mechanism of action at the molecular level are expected to provide deeper insights into its therapeutic potential.
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